molecular formula C22H29N5O3S B2895839 Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate CAS No. 851810-13-4

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2895839
CAS No.: 851810-13-4
M. Wt: 443.57
InChI Key: QVPQZNOBNQEQRG-UHFFFAOYSA-N
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Description

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine moiety and a 4-isopropylphenyl substituent. Its structure integrates multiple pharmacophores, including:

  • A thiazolo[3,2-b][1,2,4]triazole ring system, known for its diverse biological activities, such as antimicrobial and antifungal properties .
  • A piperazine group, which enhances solubility and bioavailability while enabling interactions with biological targets via hydrogen bonding .

The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling steps, as seen in analogous heterocyclic systems (e.g., ).

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-5-30-22(29)26-12-10-25(11-13-26)18(17-8-6-16(7-9-17)14(2)3)19-20(28)27-21(31-19)23-15(4)24-27/h6-9,14,18,28H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPQZNOBNQEQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological properties:

  • Piperazine Ring : Known for diverse pharmacological activities.
  • Thiazole and Triazole Moieties : Associated with antimicrobial and anti-inflammatory activities.
  • Hydroxyl Group : Enhances reactivity and potential interactions with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₉H₂₃N₅O₃S
  • Molecular Weight : Approximately 445.5 g/mol

Structural Representation

The structural representation of the compound can be visualized using chemical drawing software. The presence of multiple functional groups allows for various interactions with biological systems.

Research indicates that compounds containing piperazine and thiazole moieties exhibit various biological activities. The mechanisms of action may include:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in disease pathways.
  • Modulation of Receptor Activity : Interacting with neurotransmitter receptors or other cellular receptors.
  • Antimicrobial Properties : Exhibiting activity against bacterial and fungal strains.

Pharmacological Effects

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties. For instance, thiazole derivatives have been reported to inhibit bacterial growth effectively.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of related thiazole-triazole compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as potential candidates for developing new antibiotics.

Study 2: Anti-inflammatory Properties

Research on piperazine derivatives indicated their effectiveness in reducing inflammatory markers in animal models of arthritis. The study highlighted the compound's ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .

Study 3: Cytotoxicity in Cancer Models

In vitro studies demonstrated that derivatives similar to this compound showed selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is vital for reducing side effects in cancer therapies.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
CytotoxicitySelective toxicity towards cancer cells

Chemical Reactions Analysis

Reactivity of the Piperazine Ring

The piperazine moiety exhibits nucleophilic character at its secondary amine sites, enabling diverse reactions:

1.1 Acylation
Piperazine reacts with acyl chlorides or anhydrides under mild conditions to form amides. For example:Piperazine+RCOClN acylated piperazine+HCl\text{Piperazine}+\text{RCOCl}\rightarrow \text{N acylated piperazine}+\text{HCl}Reagent compatibility includes acetyl chloride or benzoyl chloride in dichloromethane at 0–25°C .

1.2 Alkylation
Alkylation occurs with alkyl halides (e.g., methyl iodide) or epoxides. Steric hindrance from the 4-isopropylphenyl group may influence regioselectivity .

1.3 N-Oxidation
Peracids like mCPBA oxidize tertiary amines to N-oxides, altering electronic properties without ring cleavage .

Thiazolo-Triazole Moiety Reactions

The fused thiazolo-triazole system contributes aromaticity and electrophilic substitution sites:

2.1 Electrophilic Substitution

  • Nitration : Directed by the hydroxyl group, nitration occurs at the C4 position of the thiazole ring under HNO₃/H₂SO₄.
  • Halogenation : Bromine in acetic acid selectively substitutes at the triazole C3 position.

2.2 Oxidation
The hydroxyl group (-OH) oxidizes to a carbonyl under Jones reagent (CrO₃/H₂SO₄), forming a ketone derivative.

2.3 Ring-Opening Reactions
Strong bases (e.g., NaOH) cleave the thiazole ring via nucleophilic attack at the sulfur atom, yielding thiol intermediates.

Ethyl Carboxylate Reactivity

The ethyl ester undergoes typical transformations:

3.1 Hydrolysis

  • Acidic : Refluxing with HCl/EtOH yields the carboxylic acid.
  • Basic : NaOH hydrolysis forms the sodium carboxylate, useful for salt formation .

3.2 Transesterification
Reacting with higher alcohols (e.g., methanol) in H₂SO₄ swaps the ethyl group for methyl .

Synthetic Modifications

Key derivatization strategies include:

Reaction Type Reagents/Conditions Product Yield
Piperazine acylationAcetic anhydride, DCM, 25°C N-acetylpiperazine derivative78–85%
Thiazole brominationBr₂, AcOH, 0°C3-Bromo-thiazolo-triazole65%
Ester hydrolysis6M HCl, reflux Carboxylic acid derivative92%
N-OxidationmCPBA, CHCl₃ Piperazine N-oxide60–70%

Stability Considerations

  • pH Sensitivity : The ester group hydrolyzes rapidly under strong acidic/basic conditions .
  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation of the thiazole ring.
  • Light Sensitivity : The triazole moiety may undergo photochemical [2+2] cycloaddition under UV light.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and biological aspects of Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate with related compounds from the evidence:

Compound Core Structure Substituents Molecular Weight Reported Activity Synthesis Highlights
Target Compound Thiazolo[3,2-b][1,2,4]triazole 6-hydroxy, 2-methyl, 4-isopropylphenyl, piperazine-1-carboxylate ~525 g/mol (est.) Not explicitly reported Likely involves cyclization and coupling steps (inferred from )
(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-thiazolo-triazol-6-one Thiazolo[3,2-b][1,2,4]triazol-6-one 4-methoxyphenyl, ethoxy-3-methylphenyl, pyrazole ~560 g/mol (est.) Not reported Cu-catalyzed cycloaddition or multi-component reactions (analogous to )
Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate 1,2,4-Triazole + benzo[d]thiazole 3-chlorophenyl, benzo[d]thiazole, piperazine-1-carboxylate 573.1 g/mol Not reported Thiol-ene coupling or nucleophilic substitution (similar to )
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole 4-methoxyphenyl, pyrazole, variable R groups ~400–450 g/mol Antifungal (docking with 14α-demethylase) Stepwise cyclization using hydrazine hydrate and POCl3 ()
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-chlorophenyl, methoxycarbonyl, methyl ~470 g/mol (est.) Not reported Condensation reactions with diethyl oxalate (analogous to )

Key Structural and Functional Differences

A. Thiazolo-Triazole vs. Triazolo-Thiadiazole Systems

  • The target compound’s thiazolo[3,2-b][1,2,4]triazole core differs from the triazolo[3,4-b][1,3,4]thiadiazole in , which incorporates a sulfur atom in the thiadiazole ring. This difference may influence electron distribution and binding affinity to biological targets like fungal enzymes .

B. Substituent Effects

  • This could improve solubility and target interactions (e.g., with enzymes or receptors) .

C. Piperazine Modifications

  • The ethyl carboxylate group on the piperazine ring in the target compound contrasts with acetylated or benzoyl derivatives in and . This modification may reduce metabolic instability compared to ester or amide derivatives.

Q & A

Q. What are the key considerations in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazolo-triazole framework formation : Condensation of thiourea derivatives with α-bromoketones under reflux in ethanol (60–80°C, 8–12 hours) .

Piperazine coupling : Alkylation or nucleophilic substitution reactions using piperazine derivatives in dimethylformamide (DMF) at 80–100°C, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Final esterification : Ethyl chloroformate or carbodiimide-mediated coupling at 0–5°C to preserve ester functionality .
Optimization Tips :

  • Use HPLC to monitor intermediate purity (>95% recommended) .
  • Adjust solvent polarity (e.g., ethanol vs. acetonitrile) to improve crystallinity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions (e.g., distinguishing isopropylphenyl vs. p-tolyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~475–500 Da) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the piperazine-thiazolo-triazole core .
    Critical Data : Compare experimental NMR shifts with computational (DFT) predictions to validate tautomeric forms .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • In vitro assays :
    • Anti-inflammatory : NLRP3 inflammasome inhibition in THP-1 macrophages (IC₅₀ determination) .
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 µM indicating promise .
  • Solubility : Use shake-flask method in PBS/DMSO to assess bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from:

  • Tautomerism in thiazolo-triazole core : Use variable-temperature NMR (-40°C to 25°C) to stabilize dominant tautomers .
  • Stereochemical assignment : Combine NOESY (for spatial proximity) with circular dichroism (CD) for chiral centers .
  • Cross-validation : Compare with structurally analogous compounds (e.g., 4-isopropylphenyl vs. 4-fluorophenyl derivatives) .

Q. What in vivo experimental design considerations are critical for evaluating neuroprotective effects?

Methodological Answer:

  • Animal models : Use LPS-induced neuroinflammation in rodents (dose: 10–50 mg/kg, oral) .
  • Biomarkers : Measure TNF-α, IL-1β in serum via ELISA .
  • Pharmacokinetics : Assess brain penetration via LC-MS/MS of cerebrospinal fluid .
    Controls : Include piperazine-free analogs to isolate thiazolo-triazole contributions .

Q. How do substituents on the phenyl group influence structure-activity relationships (SAR)?

Methodological Answer:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) : Enhance NLRP3 inhibition (IC₅₀ improves by ~30% vs. 4-isopropylphenyl) due to increased electrophilicity .
  • Steric effects (e.g., 4-isopropylphenyl) : Reduce off-target binding in kinase assays (e.g., <10% inhibition at 10 µM) .
    Method : Synthesize 5–10 analogs with systematic substituent variations (e.g., -OCH₃, -Br) and test in parallel .

Q. What methodological approaches are used to determine solubility and stability profiles?

Methodological Answer:

  • Solubility :
    • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
    • Thermodynamic solubility : Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
  • Stability :
    • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis/oxidation .
    • Photostability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) .

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